molecular formula C36H38O16 B12578719 [(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Cat. No.: B12578719
M. Wt: 726.7 g/mol
InChI Key: GSIREHLZHMQJNR-ZJQMMDAYSA-N
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Description

The compound “[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate” is a complex organic molecule. It features multiple hydroxyl groups, aromatic rings, and a chromen-2-yl moiety, indicating potential biological activity and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and coupling reactions to form the desired bonds. The specific synthetic route would depend on the availability of starting materials and the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Conditions such as Friedel-Crafts alkylation or acylation for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of the carbonyl groups could yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound’s multiple hydroxyl groups and aromatic rings suggest potential activity as an enzyme inhibitor or a ligand for receptor binding studies.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antioxidant, or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, it could act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Alternatively, it could interact with receptors on the cell surface to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other complex organic molecules with multiple hydroxyl groups, aromatic rings, and chromen-2-yl moieties. Examples could include flavonoids, polyphenols, and other natural products.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and the potential for diverse chemical reactions and biological activities. Its complex structure may confer unique properties that are not found in simpler molecules.

Properties

Molecular Formula

C36H38O16

Molecular Weight

726.7 g/mol

IUPAC Name

[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H38O16/c1-46-27-12-18(2-10-23(27)39)3-11-29(41)47-16-36(45)17-48-35(33(36)44)52-32-31(43)30(42)28(15-37)51-34(32)49-21-7-4-19(5-8-21)25-14-24(40)22-9-6-20(38)13-26(22)50-25/h2-13,25,28,30-35,37-39,42-45H,14-17H2,1H3/t25-,28?,30+,31-,32?,33+,34+,35-,36?/m0/s1

InChI Key

GSIREHLZHMQJNR-ZJQMMDAYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2(CO[C@H]([C@H]2O)OC3[C@H]([C@@H](C(O[C@H]3OC4=CC=C(C=C4)[C@@H]5CC(=O)C6=C(O5)C=C(C=C6)O)CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2(COC(C2O)OC3C(C(C(OC3OC4=CC=C(C=C4)C5CC(=O)C6=C(O5)C=C(C=C6)O)CO)O)O)O)O

Origin of Product

United States

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